
Estreptoquinasa
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estreptoquinasa is a purified fibrinolytic bacterial protein produced by group C (beta) -hemolytic streptococci . The production process involves the fermentation of these bacteria, followed by purification steps to isolate the protein .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation of beta-hemolytic streptococci. The fermentation broth is then subjected to various purification processes, including filtration, precipitation, and chromatography, to obtain the pure protein .
Analyse Chemischer Reaktionen
Primary Biochemical Reaction: Plasminogen Activation
Streptokinase catalyzes the conversion of plasminogen to plasmin, a protease responsible for fibrin clot dissolution. This process occurs via a non-enzymatic, multi-step mechanism:
-
Step 1: Formation of Streptokinase-Plasminogen Complex
Streptokinase binds to plasminogen in a 1:1 molar ratio, inducing a conformational change that exposes the active site of plasminogen . This step does not involve proteolytic cleavage but relies on specific structural interactions between streptokinase’s α, β, and γ domains and plasminogen . -
Step 2: Activation of Substrate Plasminogen
The streptokinase-plasminogen complex acts as an enzyme, cleaving the Arg561-Val562 bond in free plasminogen to generate active plasmin . Notably, this reaction is fibrin-independent, distinguishing streptokinase from tissue plasminogen activator (tPA) . -
Step 3: Fibrinolysis
Plasmin degrades fibrin clots into soluble degradation products, facilitating thrombolysis .
Table 1: Key Reaction Parameters
Parameter | Details |
---|---|
Target | Plasminogen |
Active Site Formation | Non-proteolytic, induced by conformational change |
Critical Bond Cleavage | Arg561-Val562 in plasminogen |
Reaction Environment | Physiological pH (7.4) and temperature (37°C) |
Major Product | Plasmin |
Structural Determinants of Reactivity
Streptokinase’s activity hinges on specific residues and domains:
-
Ile1 : Facilitates a salt bridge with Asp740 of plasminogen, essential for active-site formation .
-
Lys698 (Plasminogen) : Stabilizes the streptokinase-plasminogen complex, reducing dissociation rates .
-
Domains (α, β, γ) : Each domain binds plasminogen, but only the full-length protein enables activation .
Deletion or substitution of these residues markedly reduces catalytic efficiency, underscoring their role in the reaction mechanism .
Comparative Analysis with Other Thrombolytics
Streptokinase’s chemical behavior differs from other fibrinolytic agents:
Table 2: Reaction Mechanisms of Thrombolytics
Agent | Mechanism | Fibrin Specificity | Origin |
---|---|---|---|
Streptokinase | Non-enzymatic plasminogen activation | Low | Bacterial (Streptococcus) |
Tissue Plasminogen Activator (tPA) | Enzymatic cleavage of plasminogen | High | Human endothelial cells |
Urokinase | Direct enzymatic activation of plasminogen | Moderate | Human kidneys |
Side Reactions and Inhibitors
-
Immune Reactions : Streptokinase, being bacterial in origin, can trigger antibody formation, limiting its reuse .
-
Bleeding Risks : Excessive plasmin generation may lead to systemic fibrinolysis and hemorrhage .
-
Inhibition : Aminocaproic acid blocks plasmin activity, serving as an antidote for overdose .
Research Advances
-
Adhesion Prevention : Experimental studies in animal models suggest streptokinase-loaded membranes reduce postoperative adhesions by 90%, though clinical trials are pending .
-
Domain-Specific Engineering : Modifying the γ domain enhances plasminogen activation efficiency, offering potential therapeutic improvements .
Streptokinase’s chemical reactivity is defined by its unique ability to non-enzymatically activate plasminogen, a process driven by structural interactions rather than traditional catalytic activity. While its clinical use is constrained by immunogenicity, ongoing research aims to refine its specificity and efficacy through protein engineering .
Wissenschaftliche Forschungsanwendungen
Thrombolysis in Acute Myocardial Infarction
Streptokinase has been extensively studied for its efficacy in treating AMI. Clinical trials, such as the ISIS-2 trial, demonstrated that treatment with streptokinase significantly reduced vascular mortality compared to control groups . It is particularly effective when administered within the first few hours of symptom onset.
Treatment of Pulmonary Embolism
Research indicates that streptokinase can effectively dissolve blood clots in cases of pulmonary embolism, improving patient outcomes. Its use in this context has been supported by various studies highlighting its ability to restore pulmonary blood flow.
Management of Deep Vein Thrombosis
Streptokinase is also utilized in the management of DVT. Its fibrinolytic properties help to alleviate symptoms and prevent complications associated with venous thromboembolism .
Emerging Applications in Hemorrhoidal Disease
Recent studies have explored the use of streptokinase for treating hemorrhoids due to its anti-inflammatory and thrombolytic properties. Formulations for rectal administration have been developed, aiming to provide non-invasive treatment options .
Case Studies and Clinical Trials
Numerous case studies and clinical trials have documented the effectiveness of streptokinase across various applications:
- EMERAS Study : This multicenter study evaluated the benefits of late thrombolysis with streptokinase in patients presenting with suspected myocardial infarction within 6 to 24 hours of symptom onset. Results indicated significant improvements in patient outcomes when treated with streptokinase during this window .
- TERIMA Trials : These trials compared recombinant streptokinase (rSK) with natural streptokinase, showing comparable efficacy in restoring coronary patency and managing acute myocardial infarction . The studies also assessed safety profiles and immunogenicity, indicating that rSK had a favorable profile compared to traditional formulations.
Wirkmechanismus
Estreptoquinasa is similar in function and structure to staphylokinase, which is found in Staphylococcus aureus . Both compounds are bacterial proteins that activate plasminogen to form plasmin, leading to the degradation of fibrin clots . staphylokinase is considered a virulence factor and is less commonly used in clinical settings compared to this compound .
Vergleich Mit ähnlichen Verbindungen
- Staphylokinase
- Tissue plasminogen activator (tPA)
- Urokinase
Estreptoquinasa is unique in its origin from beta-hemolytic streptococci and its specific mechanism of action, making it a valuable tool in thrombolytic therapy .
Biologische Aktivität
Streptokinase (SK) is a bacterial protein derived from Streptococcus pyogenes, primarily used as a thrombolytic agent in the treatment of various thrombotic conditions, including acute myocardial infarction (AMI). Its mechanism of action involves the conversion of plasminogen to plasmin, leading to the breakdown of fibrin clots. This article delves into the biological activity of streptokinase, supported by research findings, case studies, and comparative data.
Streptokinase functions by binding to plasminogen, forming a complex that activates plasmin. This process facilitates fibrinolysis, the breakdown of fibrin in blood clots. The efficacy of SK as a thrombolytic agent is attributed to its ability to induce clot lysis, which is critical in managing conditions such as AMI and venous thromboembolism.
Thrombolytic Activity
A study conducted at King Khalid University evaluated recombinant streptokinase (rSK) produced in Pichia pastoris. The results indicated that rSK exhibited a clot lysis rate of 82% , comparable to 81% for commercial SK at an enzyme concentration of 2000 U/ml . The specific activity was calculated to be of purified protein, demonstrating the potential effectiveness of rSK in clinical applications .
Table 1: Comparison of Thrombolytic Activity
Enzyme Type | Clot Lysis (%) | Concentration (U/ml) | Specific Activity (U/mg) |
---|---|---|---|
Recombinant SK | 82 | 2000 | |
Commercial SK | 81 | 2000 | Not specified |
Clinical Efficacy
In clinical settings, streptokinase has shown significant efficacy in restoring catheter patency in patients undergoing hematopoietic stem cell transplantation. A cohort study indicated that patients receiving SK therapy demonstrated improved outcomes with reduced thrombus presence . The administration dosage ranged from 5,000 to 25,000 UI/hour , effectively treating thrombosis in central venous catheters.
Case Studies
A multicenter study highlighted the safety and efficacy profile of streptokinase in AMI management. Over a seven-year pharmacovigilance program monitoring adverse drug reactions (ADRs), out of 1660 notifications regarding SK prescriptions, approximately 47.7% reported suspected ADRs. Notably, serious bleeding complications were minimal, with only three cases of hemorrhagic stroke reported .
Anaphylactic Reactions
Despite its therapeutic benefits, streptokinase can induce allergic reactions due to its antigenic properties. A case report documented an anaphylactic reaction following the first exposure to SK during thrombolytic therapy for AMI . This underscores the importance of monitoring patients for potential hypersensitivity reactions.
Eigenschaften
IUPAC Name |
4-cyclohexylpyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864144 | |
Record name | 4-Cyclohexylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219214-76-2, 9002-01-1 | |
Record name | 4-Cyclohexylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kinase (enzyme-activating), strepto- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.